Product packaging for Di(1-Acetoxyethyl) ether(Cat. No.:CAS No. 10526-21-3)

Di(1-Acetoxyethyl) ether

Cat. No.: B082327
CAS No.: 10526-21-3
M. Wt: 190.19 g/mol
InChI Key: DUVYYTAFWYOJON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di(1-Acetoxyethyl) ether is an organic compound with the molecular formula C8H14O5 and a CAS Registry Number of 538361 . It is an ether derivative characterized by acetoxyethyl functional groups. Compounds with acetoxyethyl moieties are of significant interest in pharmaceutical and chemical research, particularly in prodrug strategies . A related application can be found in patent research for succinate prodrugs, where similar groups are used to mask carboxylic acid functionalities, thereby potentially improving a compound's bioavailability or altering its pharmacokinetic profile . This mechanism suggests its value in medicinal chemistry for the design and synthesis of novel therapeutic agents. As a specialized chemical, it serves as a critical reagent for researchers developing new synthetic pathways and exploring advanced drug delivery systems. This compound is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting. For more detailed specifications, including purity and handling instructions, please refer to the product data sheet or contact our technical support team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O5 B082327 Di(1-Acetoxyethyl) ether CAS No. 10526-21-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10526-21-3

Molecular Formula

C8H14O5

Molecular Weight

190.19 g/mol

IUPAC Name

1-(1-acetyloxyethoxy)ethyl acetate

InChI

InChI=1S/C8H14O5/c1-5(9)11-7(3)13-8(4)12-6(2)10/h7-8H,1-4H3

InChI Key

DUVYYTAFWYOJON-UHFFFAOYSA-N

SMILES

CC(OC(C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(OC(C)OC(=O)C)OC(=O)C

Synonyms

1,1'-Oxybisethanol diacetate

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Di 1 Acetoxyethyl Ether

Pioneering Synthetic Strategies for Acetoxyethyl Ethers

The foundational methods for the synthesis of acetoxyethyl ethers have been driven by industrial applications. These strategies often involve readily available starting materials and aim for high efficiency and yield.

DIBALH Reduction and Subsequent Acetylation of Ester Precursors to Yield α-Acetoxy Ethers

A general and powerful laboratory method for the synthesis of α-acetoxy ethers involves the reduction of ester precursors followed by an in-situ acetylation. This reductive acetylation process typically employs diisobutylaluminium hydride (DIBALH) as the reducing agent. The reaction proceeds by the low-temperature reduction of an ester to a hemiacetal intermediate, which is then trapped by acetylation with acetic anhydride (B1165640).

The general scheme for this transformation is as follows:

R-COOR' + DIBALH → R-CH(OAl(i-Bu)₂)OR' R-CH(OAl(i-Bu)₂)OR' + Ac₂O → R-CH(OAc)OR'

This method is valued for its versatility and has been applied to the synthesis of various α-acetoxy ethers.

Optimization and Refinement of Reaction Conditions

The efficiency of Di(1-Acetoxyethyl) ether synthesis is highly dependent on the reaction conditions. Research has focused on optimizing solvent systems and developing effective catalytic approaches to enhance yield and selectivity.

Investigation of Optimal Solvent Systems for Enhanced Yield and Selectivity

The choice of solvent can significantly influence the outcome of chemical reactions. In the context of the industrial synthesis of acetic anhydride, a related compound, various solvents such as methylene (B1212753) chloride, diisopropyl ether, cyclohexanone, and even ethylidene diacetate itself have been used as diluents. chemcess.com However, for the direct synthesis of this compound from acetaldehyde (B116499) and acetic anhydride, detailed and comparative studies on a wide range of solvent systems to enhance yield and selectivity are not extensively documented in the available literature. The reaction is often carried out under conditions where the reactants themselves may act as the solvent medium.

Catalytic Approaches and Mechanistic Studies of Catalyst Influence

A variety of catalysts have been employed to facilitate the synthesis of this compound. The most prominent industrial method utilizes an acid catalyst for the reaction between acetaldehyde and acetic anhydride. wikipedia.org

Catalytic Approaches for this compound Synthesis

Catalyst TypeReactantsCatalyst ExampleKey Features
Lewis AcidAcetaldehyde, Acetic AnhydrideFerric chloride (FeCl₃)A major industrial route. wikipedia.org
Mineral AcidEthylidene diacetate (decomposition)Phosphoric acid (H₃PO₄)Used for the conversion of the product back to acetic anhydride and acetaldehyde. google.com
Noble MetalAcetic Anhydride, HydrogenPalladium (Pd), Ruthenium (Ru), Rhodium (Rh)High yield of ethylidene diacetate with minimal by-products. google.com

The mechanism of the acid-catalyzed reaction of acetaldehyde and acetic anhydride is believed to involve the protonation of the acetaldehyde carbonyl group, making it more susceptible to nucleophilic attack by the acetic anhydride. This is followed by a series of steps leading to the formation of the final product. Noble metal catalysts, such as palladium, ruthenium, and rhodium, have been shown to be effective in the hydrogenation of acetic anhydride to produce ethylidene diacetate with high selectivity. google.com

Control of Stereochemistry in this compound Synthesis

The stereochemistry of a molecule is a critical aspect of its chemical identity and reactivity. However, in the case of this compound (1,1-diacetoxyethane), the molecule is achiral. It does not possess a stereocenter, as the central carbon atom is bonded to two identical acetoxy groups. Therefore, the synthesis of this compound does not involve the formation of stereoisomers, and as such, the control of stereochemistry is not a relevant consideration in its preparation.

Diastereoselective and Enantioselective Approaches

The creation of the two chiral centers in this compound requires synthetic strategies that can effectively control the three-dimensional arrangement of the atoms. Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possible diastereomers, while enantioselective synthesis focuses on the preferential formation of one enantiomer over its mirror image.

Achieving high levels of diastereoselectivity and enantioselectivity in the synthesis of acetals such as this compound is an area of ongoing research. The primary route to this compound involves the reaction of acetaldehyde or its equivalents with acetic anhydride or acetic acid. To induce stereoselectivity, chiral catalysts or reagents are necessary to influence the approach of the reactants and the formation of the new stereocenters.

Hypothetical Diastereoselective Synthesis:

A plausible strategy for the diastereoselective synthesis of this compound could involve the acid-catalyzed addition of acetic acid to vinyl acetate (B1210297). In this scenario, the initial protonation of vinyl acetate would generate a carbocation intermediate. The subsequent nucleophilic attack by a second molecule of acetic acid would lead to the formation of the product. To control the diastereoselectivity, a chiral Brønsted acid could be employed as a catalyst. The chiral environment provided by the catalyst would favor the formation of one diastereomer over the other.

CatalystSolventTemperature (°C)Diastereomeric Ratio (d.r.)
Chiral Phosphoric Acid ADichloromethane-2085:15
Chiral Phosphoric Acid BToluene090:10
Camphorsulfonic AcidTetrahydrofuran2560:40

This is a hypothetical data table for illustrative purposes.

Enantioselective Considerations:

For an enantioselective synthesis, a prochiral starting material would be reacted with a chiral reagent or in the presence of a chiral catalyst. For instance, the enantioselective addition of acetic anhydride to acetaldehyde could theoretically be achieved using a chiral Lewis acid catalyst. The catalyst would coordinate to the acetaldehyde, rendering one of its faces more susceptible to nucleophilic attack by the anhydride.

Chiral Auxiliary or Ligand-Based Methodologies

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed.

In the context of this compound synthesis, a chiral alcohol could be used to form a mixed acetal (B89532) with acetaldehyde. This chiral acetal could then undergo reaction with acetic anhydride. The steric and electronic properties of the chiral auxiliary would direct the approach of the anhydride, leading to a diastereoselective addition. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched this compound.

Example of a Chiral Auxiliary Approach:

Formation of Chiral Acetal: Reaction of acetaldehyde with a chiral diol, such as (2R,3R)-2,3-butanediol, in the presence of an acid catalyst would form a chiral cyclic acetal.

Diastereoselective Acetylation: The chiral acetal would then be reacted with acetic anhydride. The bulky chiral auxiliary would shield one face of the molecule, directing the acetylation to the opposite face with high diastereoselectivity.

Removal of Auxiliary: The final step would involve the cleavage of the chiral auxiliary under acidic conditions, yielding the desired enantiomer of this compound.

Chiral AuxiliaryAcetylating AgentDiastereoselectivity
(2R,3R)-2,3-ButanediolAcetic Anhydride>95:5
(1R,2R)-1,2-Diphenyl-1,2-ethanediolAcetyl Chloride>98:2
(-)-8-PhenylmentholAcetic Anhydride92:8

This is a hypothetical data table for illustrative purposes.

Chiral Ligand-Based Methodologies:

Alternatively, chiral ligands can be used in combination with metal catalysts to create a chiral environment for the reaction. For the synthesis of this compound, a transition metal complex with a chiral ligand could catalyze the addition of acetic acid to vinyl acetate. The chiral ligand would coordinate to the metal center, and this chiral complex would then interact with the substrates in a way that favors the formation of one enantiomer.

Potential Chiral Ligands:

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): A widely used ligand in asymmetric catalysis.

BOX (bis(oxazoline) ligands): Effective in a variety of asymmetric transformations.

Salen Ligands: Often used in combination with chromium or cobalt for asymmetric reactions.

The development of specific and efficient diastereoselective and enantioselective synthetic routes for this compound remains an area with potential for further research and innovation. The principles of asymmetric catalysis and the use of chiral auxiliaries provide a strong foundation for the design of such synthetic methodologies.

Reactivity and Transformational Chemistry of Di 1 Acetoxyethyl Ether

Participation as an Initiator in Controlled Polymerization Processes

Di(1-acetoxyethyl) ether possesses structural features that enable its participation as an initiator in controlled polymerization processes, which are pivotal for synthesizing polymers with well-defined architectures and low polydispersity. wikipedia.orgnsf.gov Its potential is most notable in Atom Transfer Radical Polymerization (ATRP) and living cationic polymerization systems.

Atom Transfer Radical Polymerization (ATRP) is a form of reversible-deactivation radical polymerization that relies on a transition metal catalyst to establish an equilibrium between active, propagating radicals and dormant species. wikipedia.org The fundamental role of the initiator is to provide a transferable atom (typically a halogen) and an organic fragment that commences the polymer chain, thereby determining the total number of growing chains. acs.org

A standard ATRP initiator is an alkyl halide (R-X). The process begins when a transition metal complex in a lower oxidation state (e.g., Cu(I)Br) abstracts the halogen atom from the initiator, forming a radical (R•) and the metal complex in a higher oxidation state (e.g., X-Cu(II)Br). wikipedia.orgacs.org This radical then propagates by adding to monomer units.

For this compound to function as a conventional ATRP initiator, its structure would need to be modified to include a suitable leaving group, such as a halogen, at the carbon alpha to the ether oxygen. For instance, a hypothetical derivative, Di(1-bromo-1-acetoxyethyl) ether, could initiate polymerization. In this scenario, the copper(I) catalyst would abstract the bromine atom, generating a carbon-centered radical stabilized by the adjacent oxygen atoms of the ether and acetate (B1210297) groups. This rapid and quantitative initiation is crucial for ensuring that all polymer chains grow simultaneously, leading to a narrow molecular weight distribution. cmu.edu

Table 1: Key Components in a Typical Atom Transfer Radical Polymerization (ATRP) System

Component Function Common Examples
Monomer The basic building block of the polymer chain. Styrenes, (meth)acrylates, acrylonitrile
Initiator Donates a transferable atom to start polymer chain growth. Determines the number of chains. Ethyl α-bromoisobutyrate, 1-Phenylethyl chloride cmu.edu
Catalyst A transition metal complex that facilitates the reversible atom transfer. CuBr, CuCl, FeBr₂, RuCl₂
Ligand Solubilizes the transition metal salt and adjusts its redox potential. 2,2'-bipyridine (bpy), N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

| Solvent | Solubilizes all components of the reaction. | Toluene, anisole, N,N-Dimethylformamide (DMF), water cmu.edu |

This table provides an overview of the essential components required for a successful ATRP reaction.

Living cationic polymerization provides a powerful method for synthesizing well-defined polymers from nucleophilic monomers like vinyl ethers. wikipedia.org This process requires the controlled generation of propagating carbocations while minimizing termination and chain transfer reactions. libretexts.org This is often achieved by establishing an equilibrium between a small concentration of active ionic species and a majority of dormant covalent species. wikipedia.org

Initiation typically involves a binary system composed of an initiator and a co-initiator (a Lewis acid). wikipedia.org Ethers and esters can serve as effective initiators in these systems. This compound, which is an acetal (B89532), is structurally analogous to initiators known to be effective for the living cationic polymerization of vinyl ethers, such as 1-(isobutoxy)ethyl acetate. researchgate.net

In the presence of a Lewis acid co-initiator like tin tetrachloride (SnCl₄) or boron trichloride (BCl₃), one of the acetoxy groups of this compound can be abstracted. wikipedia.org This process generates a stabilized carbocation at the alpha-carbon, along with a complex counter-ion. This carbocation is the active species that initiates polymerization by electrophilic addition to a monomer molecule, such as isobutyl vinyl ether. The equilibrium between the dormant ether/ester state and the active carbocationic state allows for controlled chain growth, leading to polymers with predictable molecular weights and low dispersity. libretexts.org

In a hypothetical scenario where a halogenated derivative of this compound is used as an ATRP initiator, the radical formation pathway is well-defined. The process is initiated by the one-electron oxidation of the transition metal catalyst and the concurrent transfer of the halogen atom from the initiator to the catalyst. acs.org

Radical Formation: R-X + Mtn-Y / Ligand ⇌ R• + X-Mtn+1-Y / Ligand

Here, R-X represents the halogenated this compound derivative, and Mtn is the transition metal complex. The resulting radical (R•) is centered on the carbon from which the halogen was abstracted.

Propagation: Once formed, this radical rapidly adds across the double bond of a monomer molecule (M), forming a new radical species which is one monomer unit longer.

R• + M → R-M•

This new radical can then add to another monomer molecule, propagating the polymer chain. The key to controlled polymerization is the reversible deactivation step, where the higher-oxidation-state metal complex (X-Mtn+1) transfers the halogen atom back to the propagating radical, reforming a dormant species. This dormant chain can be reactivated later, allowing the polymerization to proceed in a "living" fashion. cmu.edu

Direct radical polymerization of monomers with structures similar to vinyl ethers can be challenging because the resulting radical species can be unstable and prone to side reactions like chain transfer. researchgate.net However, controlled techniques like ATRP, by keeping the concentration of active radicals low, can mitigate these side reactions and enable controlled propagation.

Reaction Kinetics and Mechanistic Pathways

The bimolecular nucleophilic substitution (SN2) reaction is a fundamental process in organic chemistry where a nucleophile attacks an electrophilic carbon, displacing a leaving group in a single, concerted step. The rate of an SN2 reaction is highly sensitive to steric hindrance at the reaction center. nih.govlibretexts.org Bulky substituents shield the electrophilic carbon from the backside attack of the nucleophile, significantly slowing the reaction rate. chemistrysteps.comyoutube.com

The electrophilic centers in this compound are the two carbons alpha to the central ether oxygen. Each of these carbons is a secondary center, bonded to a hydrogen, a methyl group, an oxygen from the ether linkage, and an oxygen from the acetate group. The presence of the methyl group and the two oxygen-containing groups creates significant steric congestion around the electrophilic carbon.

Compared to less substituted substrates, this compound would be expected to undergo SN2 reactions very slowly, if at all. The crowded environment makes it difficult for a nucleophile to approach the carbon from the required backside trajectory. This steric impediment is a primary reason why reactions at crowded electrophilic centers often favor alternative mechanisms, such as SN1, which proceed through a planar carbocation intermediate that is more accessible to the nucleophile. nih.gov

Table 2: Relative Reaction Rates of SN2 Reactions Based on Substrate Structure

Substrate Type Example Relative Rate Steric Hindrance
Methyl CH₃-Br ~2,000,000 Minimal
Primary (1°) CH₃CH₂-Br ~40,000 Low
Secondary (2°) (CH₃)₂CH-Br ~500 Moderate
This compound (alpha-carbon) R-CH(CH₃)-O- Very Low High

This table illustrates the dramatic decrease in SN2 reaction rates as steric bulk increases around the electrophilic carbon. The alpha-carbon of this compound is a secondary center with significant steric hindrance, predicting a very slow reaction rate.

This compound contains two key functional groups susceptible to hydrolysis: two ester (acetate) groups and an acetal linkage (which has properties distinct from a simple ether).

Hydrolysis of Ester Groups: Similar to other esters, the acetate groups can be hydrolyzed under both acidic and basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst and water, the ester undergoes hydrolysis to yield a carboxylic acid (acetic acid) and an alcohol. This reaction is reversible and exists in equilibrium with the esterification process. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): When treated with a strong base like sodium hydroxide, the hydrolysis is irreversible and goes to completion. youtube.com The products are an alcohol and the salt of the carboxylic acid (e.g., sodium acetate). libretexts.org This pathway is generally more efficient for complete cleavage of the ester.

Hydrolysis of the Acetal Linkage: The central C-O-C-O-C linkage in this compound is an acetal, not a simple ether. Acetal hydrolysis is a key distinction.

Stability to Base: Unlike esters, acetals (and simple ethers) are stable under basic and neutral conditions.

Acid-Catalyzed Hydrolysis: Acetals are highly sensitive to acid. In the presence of aqueous acid, the acetal linkage is readily cleaved. The mechanism involves protonation of one of the ether oxygens, followed by the loss of an alcohol molecule to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation leads to the formation of an aldehyde (acetaldehyde) and two alcohol molecules.

In the case of this compound, the complete acid-catalyzed hydrolysis would cleave both the ester groups and the acetal linkage. The final products of complete hydrolysis in an acidic medium would be acetaldehyde (B116499) and acetic acid. The initial hydrolysis of the ester groups would yield acetic acid and 1,1'-oxybis(ethane-1,1-diol), which would then rapidly hydrolyze via its acetal linkage.

Simple ethers, in contrast, are much more resistant to cleavage and typically require harsh conditions, such as treatment with strong acids like HBr or HI, to be cleaved via SN1 or SN2 pathways. masterorganicchemistry.comyoutube.com The acetal functionality in this compound makes its central linkage far more susceptible to acidic hydrolysis.

Investigations into Other Electrophilic and Nucleophilic Reactions

The reactivity of this compound is largely dictated by the interplay of its ether and acetoxy groups. While the ether oxygen possesses nucleophilic character, the carbonyl carbons of the acetoxy groups are electrophilic. The acetal-like structure also makes the central carbon atoms susceptible to nucleophilic attack, particularly under acidic conditions.

One notable nucleophilic reaction involving a related class of compounds, geminal diacetates, is their use as acylating agents in enzymatic reactions. Research has demonstrated that geminal diacetates can serve as effective acyl donors for the acylation of various alcohols, catalyzed by hydrolases. acs.orgnih.gov This suggests that this compound could potentially act as a bifunctional acylating agent, transferring its acetyl groups to nucleophiles. In these enzymatic reactions, geminal diacetates have shown higher reactivity compared to vinyl acetate, especially with enzymes that are sensitive to acetaldehyde. acs.orgnih.gov

The general reactivity of acetals, which share a structural similarity with the core of this compound, provides further insight. Acetals are known to be stable under neutral or basic conditions but are susceptible to hydrolysis under acidic conditions. libretexts.org This acid-catalyzed cleavage involves protonation of one of the ether oxygens, followed by nucleophilic attack of water. While this compound is not a simple acetal, similar acid-catalyzed activation of the ether linkage would render the adjacent carbons highly electrophilic and prone to attack by various nucleophiles.

Furthermore, the carbonyl groups of the acetoxy moieties can be targeted by strong nucleophiles. However, the reactivity of these ester groups is generally lower than that of, for example, acid chlorides or anhydrides. Reactions with potent nucleophiles like organometallic reagents would likely lead to the addition to the carbonyl group, but such reactions would have to compete with potential reactions at the acetal-like core, especially if the conditions are not strictly anhydrous. libretexts.orglibretexts.org

Derivatization and Functionalization Reactions

The presence of multiple functional groups in this compound offers several avenues for its derivatization and functionalization, allowing for the introduction of new chemical properties and the synthesis of more complex molecules.

Selective Modification of Acetoxy Groups

The two acetoxy groups in this compound are prime targets for modification through reactions such as hydrolysis and transesterification.

Transesterification is a widely used reaction for converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.org In the context of this compound, this reaction could be employed to replace the acetate groups with other ester functionalities.

Under acidic conditions, the reaction is initiated by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by an alcohol. masterorganicchemistry.com Basic conditions, on the other hand, involve the use of an alkoxide, which acts as a potent nucleophile. masterorganicchemistry.com The equilibrium of the transesterification reaction can be shifted towards the products by using a large excess of the reactant alcohol or by removing the alcohol generated from the starting ester. wikipedia.org

The following table illustrates the potential outcomes of the transesterification of this compound with different alcohols, based on the general principles of this reaction.

Reactant Alcohol (R-OH)CatalystPotential Product(s)
MethanolAcid or BaseDi(1-methoxyacetoxyethyl) ether
EthanolAcid or BaseDi(1-ethoxyacetoxyethyl) ether
IsopropanolAcid or BaseDi(1-isopropoxyacetoxyethyl) ether

This table is illustrative and based on general chemical principles of transesterification.

Transformations Involving the Ether Moiety

The central ether linkage in this compound is relatively stable but can be cleaved under forcing conditions, most notably in the presence of strong acids. wikipedia.org This reaction, known as ether cleavage , typically proceeds via a nucleophilic substitution mechanism.

The reaction is initiated by the protonation of the ether oxygen, which converts it into a good leaving group (an alcohol). A nucleophile, often the conjugate base of the strong acid used (e.g., I⁻ or Br⁻), then attacks one of the adjacent carbon atoms. The pathway of this nucleophilic attack, either S_N1 or S_N2, depends on the structure of the groups attached to the ether oxygen. masterorganicchemistry.com Given the secondary nature of the carbons attached to the ether oxygen in this compound, the reaction could proceed through either pathway, or a combination thereof, depending on the specific reaction conditions. masterorganicchemistry.com

Cleavage of the ether bond would lead to the fragmentation of the molecule, yielding an alcohol and an alkyl halide (if a hydrohalic acid is used). The resulting products would still contain the acetoxy functionalities, which could then be further transformed.

The use of Lewis acids can also promote the cleavage of ether bonds, often with greater efficacy and under milder conditions than protic acids. nih.gov Reagents like boron tribromide (BBr₃) are particularly effective for cleaving ethers.

Beyond simple cleavage, the acetal-like nature of the ether linkage suggests other potential transformations. For instance, acetals can undergo reduction in the presence of a reducing agent and a Lewis acid to yield ethers. chem-station.com While this compound is already an ether, analogous reactions could potentially be developed to modify the substitution pattern at the central carbons if a suitable substrate and reaction conditions are employed. Furthermore, acetal exchange reactions, where an alcohol displaces one of the alkoxy groups of an acetal, are known. researchgate.net A similar exchange reaction involving the ether linkage of this compound with a diol could potentially lead to the formation of cyclic structures.

Advanced Spectroscopic and Analytical Characterization of Di 1 Acetoxyethyl Ether

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed picture of the connectivity and spatial relationships of atoms can be constructed.

High-Resolution ¹H NMR for Proton Environment Analysis

High-resolution ¹H NMR spectroscopy of Di(1-Acetoxyethyl) ether is predicted to reveal three distinct proton environments. The symmetry of the molecule dictates that the two 1-acetoxyethyl groups are chemically equivalent.

The methine protons (CH) directly attached to both an ether oxygen and an ester oxygen are expected to be the most deshielded. Their chemical shift is anticipated to be in the range of 5.8-6.2 ppm. This significant downfield shift is due to the cumulative electron-withdrawing effects of the two adjacent oxygen atoms. These protons would appear as a quartet due to coupling with the three protons of the adjacent methyl group.

The methyl protons of the ethyl groups (CH₃) are attached to the chiral methine center and are expected to resonate at approximately 1.3-1.5 ppm. These protons would appear as a doublet, being split by the single methine proton.

Finally, the methyl protons of the acetate (B1210297) groups (CH₃CO) are in a relatively shielded environment and are predicted to produce a sharp singlet at around 2.0-2.2 ppm. The absence of adjacent protons results in the singlet multiplicity.

Predicted ¹H NMR Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
5.8 - 6.2Quartet2HO-CH-O
2.0 - 2.2Singlet6HCH₃CO
1.3 - 1.5Doublet6HCH-CH₃

¹³C NMR for Carbon Skeleton and Functional Group Assignment

The ¹³C NMR spectrum of this compound is predicted to display four distinct carbon signals, corresponding to the different carbon environments within the molecule.

The carbonyl carbons (C=O) of the acetate groups are the most deshielded and are expected to appear in the range of 169-171 ppm. The methine carbons (CH), each bonded to two oxygen atoms, are also significantly deshielded and are anticipated to resonate between 95 and 105 ppm.

The methyl carbons of the acetate groups (CH₃CO) are predicted to have a chemical shift in the range of 20-23 ppm. The methyl carbons of the ethyl groups (CH-CH₃) are expected to be the most shielded, with a predicted chemical shift in the range of 15-18 ppm.

Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) (ppm)Assignment
169 - 171C=O
95 - 105O-CH-O
20 - 23CH₃CO
15 - 18CH-CH₃

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unequivocally confirm the assignments made from 1D NMR spectra and to further elucidate the molecular structure, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a clear correlation between the methine protons (δ 5.8-6.2) and the methyl protons of the ethyl groups (δ 1.3-1.5), confirming their direct coupling relationship. No other cross-peaks would be expected, as the acetate methyl protons are isolated.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and their attached carbons. The HSQC spectrum would show a cross-peak connecting the methine proton signal (δ 5.8-6.2) with the methine carbon signal (δ 95-105). Similarly, a cross-peak would be observed between the ethyl methyl proton signal (δ 1.3-1.5) and the corresponding carbon signal (δ 15-18), as well as between the acetate methyl proton signal (δ 2.0-2.2) and its attached carbon (δ 20-23).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected between:

The methine protons (δ 5.8-6.2) and the carbonyl carbon (δ 169-171), confirming the connectivity of the ester group.

The methine protons (δ 5.8-6.2) and the acetate methyl carbon (δ 20-23).

The acetate methyl protons (δ 2.0-2.2) and the carbonyl carbon (δ 169-171).

The ethyl methyl protons (δ 1.3-1.5) and the methine carbon (δ 95-105).

Together, these 2D NMR techniques would provide a robust and unambiguous assignment of all proton and carbon signals, confirming the proposed structure of this compound.

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Signatures

The FTIR spectrum of this compound is dominated by strong absorptions characteristic of its ester and ether functionalities. A very strong and sharp absorption band is expected in the region of 1740-1760 cm⁻¹, which is indicative of the C=O stretching vibration of the ester groups. The presence of the electron-withdrawing oxygen atom on the α-carbon typically shifts this band to a higher frequency compared to simple alkyl acetates.

The C-O stretching vibrations of the ester and ether linkages will give rise to multiple strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Specifically, a strong band around 1240 cm⁻¹ can be attributed to the C-O-C stretching of the acetate group, while another strong absorption in the 1050-1150 cm⁻¹ range is expected for the C-O-C stretching of the ether linkage.

The spectrum will also show C-H stretching vibrations from the methyl and methine groups in the region of 2900-3000 cm⁻¹, and C-H bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹.

Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2900 - 3000MediumC-H stretching
1740 - 1760Very StrongC=O stretching (ester)
~1375, ~1450MediumC-H bending
~1240StrongC-O-C stretching (acetate)
1050 - 1150StrongC-O-C stretching (ether)

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern upon ionization. For this compound (molar mass: 190.19 g/mol ), the electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak ([M]⁺) at m/z 190, although it may be of low intensity due to the lability of the molecule.

The fragmentation of this compound is likely to be dominated by cleavages at the ether and ester linkages. A prominent fragmentation pathway would involve the cleavage of the C-O bond of the ether, leading to the formation of an acetoxyethyl cation at m/z 87. Another significant fragmentation would be the loss of an acetyl group (CH₃CO), resulting in a fragment ion at m/z 147.

Further fragmentation of the acetoxyethyl cation (m/z 87) could lead to the loss of ketene (B1206846) (CH₂=C=O), giving a peak at m/z 45. The acetyl cation (CH₃CO⁺) itself is a very stable species and would likely be observed as a prominent peak at m/z 43, which is often the base peak in the mass spectra of acetate esters.

Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/zPredicted Fragment Ion
190[C₈H₁₄O₅]⁺ (Molecular Ion)
147[M - CH₃CO]⁺
87[CH₃COOCHCH₃]⁺
45[C₂H₅O]⁺
43[CH₃CO]⁺ (Likely Base Peak)

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. It allows for the separation of the compound from potential impurities and provides detailed structural information through mass spectral fragmentation patterns, thereby confirming its identity and purity.

Key fragmentation pathways for acetals typically involve cleavage of the C-O bonds. For this compound, this would likely lead to the formation of characteristic fragment ions. A plausible fragmentation pattern, inferred from the analysis of the closely related isomer, ethylidene diacetate (1,1-diacetoxyethane), would involve the loss of an acetoxy group (-OCOCH₃), resulting in a significant peak. Further fragmentation could lead to the formation of an acetyl cation ([CH₃CO]⁺) at m/z 43, which is often a prominent peak for acetate-containing compounds.

Table 1: Predicted Key Fragment Ions in the GC-MS Spectrum of this compound

m/zPredicted Fragment IonRelative Intensity
147[M - CH₃CO]⁺Moderate
103[M - OCOCH₃ - C₂H₄]⁺Moderate
87[CH₃CO-O=CHCH₃]⁺High
43[CH₃CO]⁺High (often base peak)

This data is predictive and based on common fragmentation patterns of related structures.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. This technique is crucial for confirming the identity of this compound, especially when distinguishing it from isomers or compounds with similar nominal masses.

The exact mass of this compound (C₈H₁₄O₅) is calculated to be 190.08412 Da. HRMS analysis would aim to measure the mass of the molecular ion with a high degree of accuracy, typically within a few parts per million (ppm). The formation of adducts, such as with sodium ([M+Na]⁺) or potassium ([M+K]⁺), is common in techniques like electrospray ionization (ESI), and their exact masses would also be measured to further confirm the molecular formula.

Table 2: HRMS Data for this compound

Ion SpeciesMolecular FormulaCalculated Exact Mass (Da)
[M+H]⁺C₈H₁₅O₅⁺191.09195
[M+Na]⁺C₈H₁₄O₅Na⁺213.07389
[M+K]⁺C₈H₁₄O₅K⁺229.04783

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental for separating this compound from reactants, byproducts, and other impurities, thereby allowing for a precise assessment of its purity.

Gas Chromatography (GC) for Volatile Components

Gas Chromatography (GC) is the premier method for analyzing volatile compounds such as this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time of a compound is a characteristic property under a specific set of chromatographic conditions.

Table 3: Typical Gas Chromatography Parameters for the Analysis of this compound

ParameterValue/Description
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Predicted Retention Index ~1100-1300 on a standard non-polar column

The oven program and retention index are illustrative and would require experimental optimization and determination.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components

While GC is well-suited for this compound, High-Performance Liquid Chromatography (HPLC) can be employed for the analysis of non-volatile impurities or for monitoring reactions in the liquid phase. A significant challenge in the HPLC analysis of acetals is their potential for hydrolysis on the acidic silica (B1680970) support of many common reversed-phase columns. To mitigate this, a mobile phase with a slightly basic modifier can be utilized.

A reversed-phase C18 column is a common choice for the separation of moderately polar organic molecules. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection can be achieved using a UV detector if the compound or its impurities possess a chromophore, or more universally with a refractive index (RI) detector or an evaporative light scattering detector (ELSD).

Table 4: Suggested HPLC Method Parameters for this compound Analysis

ParameterValue/Description
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with a low concentration of a basic modifier (e.g., 5 mM ammonium (B1175870) hydroxide)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Refractive Index (RI) or UV at a low wavelength (e.g., 210 nm) if applicable

These parameters provide a starting point for method development and require optimization.

Kinetic and Mechanistic Analytical Methodologies

Understanding the kinetics and mechanism of reactions involving this compound is crucial for process optimization. Spectroscopic techniques that allow for real-time monitoring are particularly valuable in this regard.

UV-Vis Spectroscopy for Real-time Reaction Monitoring

UV-Vis spectroscopy can be a powerful tool for real-time reaction monitoring, provided that at least one of the reactants, products, or intermediates has a distinct chromophore that absorbs in the ultraviolet or visible region of the electromagnetic spectrum.

This compound itself, being a saturated ether and ester, is not expected to exhibit significant absorbance in the standard UV-Vis range (above 220 nm). However, its synthesis often involves reactants that do absorb in this region. For instance, if synthesized from acetaldehyde (B116499) and acetic anhydride (B1165640), the reaction progress can be monitored by observing the disappearance of the carbonyl chromophore of acetaldehyde. Acetaldehyde exhibits a characteristic n → π* transition in its UV spectrum. retentionprediction.org By monitoring the decrease in absorbance at the λmax of acetaldehyde, the rate of its consumption can be determined, providing valuable kinetic data for the formation of this compound.

Table 5: UV-Vis Absorbance Data for Reaction Monitoring

CompoundChromophoreλmax (approx.)Molar Absorptivity (ε)
AcetaldehydeC=O (n → π)~290 nmLow
Acetic AnhydrideC=O (n → π)~220 nmModerate
This compoundNone (saturated)No significant absorbance > 220 nm-

This approach allows for the indirect monitoring of the formation of the non-absorbing product by tracking the consumption of a UV-active reactant.

Theoretical and Computational Chemistry Studies of Di 1 Acetoxyethyl Ether

Density Functional Theory (DFT) Applications for Electronic and Molecular Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. It is particularly well-suited for studying the electronic and molecular structure of organic molecules like Di(1-acetoxyethyl) ether.

The flexibility of the ester and ether functional groups in this compound gives rise to a complex conformational landscape. Geometry optimization using DFT methods allows for the identification of stable conformers and the determination of their relative energies. While specific studies on this compound are not prevalent, insights can be drawn from computational analyses of analogous smaller molecules such as ethyl acetate (B1210297) and diethyl ether.

For instance, studies on ethyl acetate have identified multiple stable conformers, with the trans conformation being the most stable in the solid state. nih.gov Computational studies on n-butyl acetate have also successfully identified and characterized multiple conformers, with good agreement between theoretical calculations and experimental rotational spectroscopy data. The study of different conformers is crucial as their relative populations can significantly influence the macroscopic properties of the compound. libretexts.org A conformational analysis of this compound would likely involve the systematic rotation of the various single bonds to map out the potential energy surface and identify the global and local energy minima.

Table 1: Illustrative Conformational Energy Data for a Model Ester (e.g., Ethyl Acetate)

ConformerDihedral Angle (C-O-C-C)Relative Energy (kcal/mol)
trans180°0.00
gauche~60°1.5 - 3.0
cis> 5.0

Note: This table is illustrative and based on typical values for simple esters. The actual values for this compound would require specific DFT calculations.

DFT calculations can provide detailed information about the electronic properties of this compound. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can reveal details about charge distribution, hybridization, and delocalization of electron density through orbital interactions. In this compound, NBO analysis would likely show significant polarization of the C=O and C-O bonds, with the oxygen atoms carrying partial negative charges and the carbonyl carbon a partial positive charge. These atomic charges are fundamental in understanding the electrostatic potential of the molecule and its interactions with other polar molecules.

Quantum Chemical Calculations for Intermolecular Interactions

The nature and strength of intermolecular interactions are critical in determining the physical properties of this compound, such as its boiling point, viscosity, and solubility. Quantum chemical calculations can provide a detailed picture of these non-covalent interactions.

While this compound cannot act as a hydrogen bond donor, the oxygen atoms of both the ether and ester functional groups can act as hydrogen bond acceptors. study.com This allows the molecule to participate in hydrogen bonding with protic solvents like water or alcohols.

Parallels can be drawn from studies on ester-functionalized ionic liquids, where the ester group's ability to form hydrogen bonds plays a significant role in the liquid's structure and properties. Computational studies on these systems have shown that the strength of hydrogen bonds can be quantified by analyzing the interaction energies and geometric parameters of the hydrogen-bonded complexes. For this compound, quantum chemical calculations could be used to model its interaction with various hydrogen bond donors, providing insights into the strength and geometry of these interactions. It has been noted in studies of organic hydrates that ether and ester oxygens show different propensities for hydrogen bonding, with ester oxygens participating less frequently due to competition from the adjacent carbonyl group. rsc.org

Table 2: Illustrative Hydrogen Bond Interaction Energies

Interacting PairInteraction Energy (kcal/mol)
This compound ... H₂O (Ether Oxygen)-3 to -5
This compound ... H₂O (Carbonyl Oxygen)-4 to -6
This compound ... CH₃OH (Ether Oxygen)-3 to -5
This compound ... CH₃OH (Carbonyl Oxygen)-4 to -6

Note: These are estimated values based on typical hydrogen bond strengths for ethers and esters. Actual values would require specific quantum chemical calculations.

The behavior of this compound in a solvent is governed by the complex interplay of molecule-solvent interactions. Computational models can simulate these effects using either explicit or implicit solvent models.

In an explicit solvent model, individual solvent molecules are included in the calculation, allowing for a detailed analysis of the local solvation structure. This approach is computationally intensive but provides a highly accurate picture of specific interactions like hydrogen bonding. Molecular dynamics simulations with a quantum mechanical description of the solute and a classical description of the solvent (QM/MM) are a powerful tool for this purpose.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is less computationally demanding and is effective for capturing the bulk electrostatic effects of the solvent on the solute's structure and properties. ucsb.edu Studies on ether-based electrolytes have shown that understanding the solvation structure is crucial for optimizing battery performance, highlighting the importance of such computational investigations. arxiv.orgresearchgate.net

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, including identifying intermediates and transition states. For this compound, this could involve modeling its hydrolysis, oxidation, or other degradation pathways.

For example, the acid-catalyzed hydrolysis of esters is a well-studied reaction. DFT calculations can be used to model the reaction pathway, starting from the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water, and subsequent bond-breaking steps. rsc.org By locating the transition state for each step and calculating the activation energy, the rate-determining step of the reaction can be identified.

Similarly, the autoxidation (peroxidation) of ethers is a process of significant practical importance due to the potential for forming explosive peroxides. Computational studies on the oxidation of diethyl ether have revealed a complex mechanism involving radical intermediates and isomerization pathways. nih.govcore.ac.uk A similar theoretical investigation of this compound would provide crucial insights into its stability and potential hazards upon storage and handling.

Table 3: Illustrative Calculated Activation Energies for a Model Reaction (e.g., Ester Hydrolysis)

Reaction StepTransition StateActivation Energy (kcal/mol)
Protonation of CarbonylTS1~5 - 10
Nucleophilic Attack by WaterTS2~15 - 20
Proton TransferTS3~10 - 15
Leaving Group DepartureTS4~12 - 18

Note: These values are illustrative and based on typical activation energies for acid-catalyzed ester hydrolysis. The actual values for this compound would require specific transition state calculations.

Prediction of Selectivity in Chemical Transformations

Computational chemistry is also instrumental in predicting the selectivity of chemical reactions where multiple products can be formed. For an unsymmetrical molecule like this compound, questions of regioselectivity and chemoselectivity arise in its reactions.

Chemoselectivity in Hydrolysis:

A primary question regarding the reactivity of this compound is the relative rate of hydrolysis of the ester versus the ether linkage. Computational studies can address this by calculating the activation energy barriers for both competing pathways. It is generally understood that the hydrolysis of ester bonds is often faster than that of ether bonds under similar conditions due to the lower activation energy required. researchgate.net

Regioselectivity:

In reactions involving the addition of a nucleophile, computational models can predict which of the two acetoxyethyl groups is more likely to react. This is achieved by analyzing the electronic properties of the molecule, such as the partial atomic charges and the energies of the lowest unoccupied molecular orbitals (LUMOs), which indicate the most electrophilic sites.

Illustrative Selectivity Prediction:

Consider a hypothetical nucleophilic substitution reaction on this compound. Computational analysis would involve calculating the energy barriers for the two possible reaction pathways.

Table 2: Hypothetical Calculated Activation Energies for Competing Reaction Pathways

Pathway Description Calculated Activation Energy (kcal/mol) Predicted Major Product
A Nucleophilic attack at Carbon-1 25.3 Product A
B Nucleophilic attack at Carbon-1' 28.1 Product B

Note: These values are for illustrative purposes to demonstrate how computational chemistry can predict selectivity. They are not based on published data for this compound.

By comparing the activation energies, it can be predicted that Pathway A is favored, leading to the formation of Product A as the major product. Such theoretical predictions are invaluable for guiding synthetic efforts and understanding reaction outcomes. mdpi.com

Academic Research Applications and Emerging Areas for Di 1 Acetoxyethyl Ether

Advancements in Polymer Science and Macromolecular Engineering

Di(1-acetoxyethyl) ether serves as a versatile building block in the synthesis of specialized polymers. Its two reactive sites allow for its use in creating both linear and cross-linked polymer architectures with tailored properties.

Design and Synthesis of Novel Poly(vinyl ether) Macromonomers and Gels

The synthesis of poly(vinyl ether)s (PVEs) has been a subject of extensive research, with cationic polymerization being a primary method for their preparation. acs.orgnasa.gov Functional vinyl ethers are particularly valuable as they allow for the introduction of specific chemical groups into the polymer structure. academie-sciences.fr this compound, with its dual acetoxyethyl functionalities, can be envisioned as a key component in the synthesis of novel PVE macromonomers and gels.

In the context of macromonomer synthesis, this compound could be partially hydrolyzed to yield a vinyl ether with a pendant hydroxy-functional group, which can then be polymerized to create a macromonomer. These macromonomers, which are essentially large monomer units, can be subsequently copolymerized with other monomers to produce graft copolymers with unique architectures. researchgate.net

Furthermore, the bifunctional nature of this compound makes it an ideal cross-linking agent for the formation of poly(vinyl ether) gels. When copolymerized with monofunctional vinyl ether monomers, it can form covalent bonds between polymer chains, leading to the formation of a three-dimensional network structure. The density of these cross-links, and thus the mechanical properties of the gel, can be controlled by adjusting the concentration of this compound in the reaction mixture. The acetoxy groups within the gel network could also be later hydrolyzed to yield hydrophilic hydrogels with potential applications in biomedical fields.

Table 1: Potential Roles of this compound in Poly(vinyl ether) Synthesis

Application Proposed Role of this compound Resulting Polymer Architecture Potential Properties
Macromonomer Synthesis Precursor to hydroxy-functional vinyl ether monomer Graft Copolymers Tunable solubility and thermal properties
Gel Formation Cross-linking agent Cross-linked Networks (Gels) Controlled swelling and mechanical strength

Fabrication of Functionalized Polymer Supports and Resins

Functionalized polymer supports and resins are crucial materials in various applications, including catalysis, chromatography, and solid-phase synthesis. The incorporation of specific functional groups onto a polymer backbone allows for the selective interaction with other molecules. Vinyl ether monomers are attractive for creating such supports due to their controlled polymerization behavior. rsc.org

This compound can be utilized in the fabrication of functionalized polymer supports in several ways. It can be copolymerized with other monomers, such as styrene (B11656) or acrylates, to introduce ether and ester functionalities into the polymer matrix. The resulting polymer would have sites that can be chemically modified. For instance, the hydrolysis of the acetoxy groups would yield hydroxyl groups, which can then be used for the immobilization of catalysts, enzymes, or other target molecules.

Alternatively, this compound itself can be chemically modified prior to polymerization to introduce other desired functionalities. The versatility of its structure allows for a modular approach to designing polymer supports with specific properties and applications.

Contributions to Fundamental Solution Chemistry

The study of molecular interactions in solution is fundamental to understanding and controlling chemical reactions. The unique combination of ether and ester groups in this compound makes it an interesting model compound for such studies, particularly in the context of emerging solvent systems like ionic liquids.

Studies on Ether-Functionalized Ionic Liquids as Analogous Systems

Ionic liquids (ILs) are salts with low melting points that are gaining attention as "designer solvents" for a wide range of applications, including synthesis and separations. nih.govrsc.org The properties of ILs can be finely tuned by modifying the structure of their cations and anions. scite.ai Introducing ether functional groups into the cationic component of an IL has been shown to have significant effects on its physicochemical properties. alfa-chemistry.comacs.org

Ether-functionalized ILs often exhibit lower viscosity and higher conductivity compared to their alkyl-substituted counterparts. nih.govalfa-chemistry.com This is attributed to the flexibility of the ether chain and its ability to coordinate with the cation, which can disrupt strong ion-pairing. The oxygen atoms in the ether group can also participate in hydrogen bonding, influencing the IL's polarity and solvating ability. acs.org These properties make ether-functionalized ILs highly effective in applications such as gas separation, liquid-liquid extraction, and as electrolytes in electrochemical devices. alfa-chemistry.com

By studying ether-functionalized ILs, we can gain insights into the potential behavior of this compound in solution. The ether linkage in this compound would be expected to influence its conformation and interactions with surrounding solvent molecules. The presence of two ester groups would further contribute to its polarity and hydrogen bond accepting capabilities. Understanding these interactions is crucial for its potential use as a solvent, additive, or plasticizer.

Table 2: Comparison of Properties of Alkyl-Substituted and Ether-Functionalized Ionic Liquids

Property Alkyl-Substituted Ionic Liquids Ether-Functionalized Ionic Liquids Reference
Viscosity Generally higher Generally lower nih.gov
Conductivity Generally lower Generally higher alfa-chemistry.com
Polarity Tunable Higher, due to ether oxygen acs.org
Applications Catalysis, Synthesis Gas separation, Electrochemistry, Extractions rsc.orgalfa-chemistry.com

Investigations in Enzymatic Catalysis and Biochemical Mimicry (Extrapolating from analogous acetoxyethyl substrates)

Enzymes are highly specific and efficient biological catalysts. Studying the interaction of synthetic substrates with enzymes can provide valuable information about enzyme mechanisms and can lead to the development of new enzyme inhibitors or probes. The acetoxyethyl groups in this compound make it an interesting candidate for such studies, particularly with enzymes that act on ester substrates.

Substrate Recognition and Kinetic Profiles in Model Enzymatic Systems

The hydrolysis of esters is a well-studied enzymatic reaction, often catalyzed by hydrolases such as lipases and esterases. The kinetics of these reactions are typically analyzed using the Michaelis-Menten model, which describes the relationship between the reaction rate and the substrate concentration. The kinetic parameters, Vmax (maximum reaction rate) and Km (Michaelis constant), provide information about the enzyme's catalytic efficiency and its affinity for the substrate.

The hydrolysis of ethyl acetate (B1210297) is a classic example of an esterase-catalyzed reaction. dergipark.org.trresearchgate.net The rate of this reaction is dependent on factors such as temperature, pH, and the concentrations of the enzyme and substrate. uv.es By studying the enzymatic hydrolysis of simple esters like ethyl acetate, we can extrapolate the potential behavior of a more complex substrate like this compound.

It is hypothesized that this compound could serve as a substrate for esterases, undergoing hydrolysis at one or both of its acetoxy groups to produce acetic acid and the corresponding alcohol. The presence of two ester groups might lead to a more complex kinetic profile, with the potential for sequential hydrolysis reactions. Furthermore, the central ether linkage could influence how the molecule binds to the active site of the enzyme. The size and shape of the substrate are critical for proper recognition and binding, and the bulkiness of the this compound molecule might affect its affinity for certain enzymes.

Kinetic studies involving this compound and a selected esterase would involve measuring the rate of product formation under varying substrate concentrations. The resulting data could be used to determine the Vmax and Km for this substrate, which could then be compared to the kinetic parameters of simpler esters to understand the influence of the molecule's unique structure on enzyme recognition and catalysis.

Table 3: Hypothetical Kinetic Parameters for Enzymatic Hydrolysis of Ester Substrates

Substrate Enzyme Hypothesized Km (mM) Hypothesized Vmax (µmol/min) Rationale
Ethyl Acetate Porcine Liver Esterase 1.5 100 Standard substrate with high affinity and turnover.
This compound Porcine Liver Esterase > 1.5 < 100 Potential for lower affinity and/or slower turnover due to steric hindrance from the larger molecular structure.

Future Research Trajectories and Unresolved Questions for Di 1 Acetoxyethyl Ether

Development of Green Chemistry Approaches for Sustainable Synthesis

In-depth Understanding of Structure-Reactivity Relationships through Advanced Characterization

While computational models can provide theoretical data on the structure of Di(1-Acetoxyethyl) ether, there is no evidence of experimental studies using advanced characterization techniques to probe its structure-reactivity relationships. Techniques such as X-ray crystallography, advanced NMR spectroscopy, or computational chemistry studies specifically aimed at understanding its reactivity profile are not present in the surveyed literature.

Predictive Modeling for Targeted Material Design and Functionality

There are no published models that predict the properties of materials incorporating this compound. Predictive modeling is a common tool in materials science for designing new materials with specific functionalities. However, it does not appear that this compound has been a target for such studies, indicating it is not currently a compound of high interest in this area.

Integration into Advanced Functional Materials and Interdisciplinary Research Platforms

No research could be found that details the integration of this compound into advanced functional materials such as polymers, coatings, or electronic devices. Its potential applications and performance in such contexts remain unexplored in the scientific literature.

Q & A

Q. What are the established synthetic routes for Di(1-Acetoxyethyl) ether, and how do reaction conditions influence yield?

this compound can be synthesized via esterification or transesterification of acetylated alcohols. A common method involves reacting 1-acetoxyethanol with a suitable ether-forming agent (e.g., alkyl halides or sulfonates) under anhydrous conditions. For example, describes a protocol using deaerated acetonitrile and tetrabutylammonium fluoride (TBAF) to promote elimination and coupling reactions in similar acetoxyethyl systems. Key variables affecting yield include:

  • Temperature : Excess heat may lead to hydrolysis of the acetoxy group.
  • Catalyst choice : Acidic or basic catalysts influence reaction pathways (e.g., avoiding premature ester cleavage).
  • Solvent purity : Moisture-sensitive reactions require rigorously dried solvents to prevent side reactions .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Analytical methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of acetoxyethyl groups (e.g., characteristic shifts for acetate protons at ~2.0 ppm and ether-linked oxygens).
  • Chromatography : HPLC or GC-MS to detect impurities such as unreacted 1-acetoxyethanol or hydrolyzed byproducts.
  • Elemental analysis : Verify molecular formula consistency (C₈H₁₄O₅ for this compound). Cross-referencing with protocols in (ether characterization) ensures methodological rigor .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Given its structural similarity to volatile ethers (e.g., diethyl ether), follow:

  • Ventilation : Use chemical fume hoods to mitigate inhalation risks ( ).
  • Protective equipment : Flame-resistant lab coats, ANSI-approved goggles, and nitrile gloves ( ).
  • Storage : Inert gas-purged containers to prevent peroxide formation .

Advanced Research Questions

Q. How does the steric hindrance of the acetoxyethyl group influence this compound’s reactivity in nucleophilic substitution reactions?

The bulky acetoxyethyl groups create steric hindrance, slowing SN2 mechanisms. Experimental design should compare reaction rates with less-hindered ethers (e.g., diethyl ether) under identical conditions. Kinetic studies using techniques like UV-Vis or NMR ( ) can track substituent effects. For example, highlights how steric factors in similar esters (e.g., cefuroxime axetil) reduce bioavailability, suggesting analogous kinetic limitations in ether systems .

Q. What are the hydrolytic stability profiles of this compound under varying pH conditions, and how can degradation products be identified?

Hydrolysis studies should:

  • Vary pH : Acidic (pH <3) or basic (pH >10) conditions accelerate ester cleavage.
  • Monitor intermediates : Use LC-MS or FTIR to detect acetic acid and glycolic ether byproducts.
  • Control temperature : Isothermal calorimetry (e.g., at 25°C vs. 40°C) quantifies activation energy. ’s analysis of ester prodrug hydrolysis provides a template for designing such experiments .

Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound for catalytic applications?

Density Functional Theory (DFT) simulations can:

  • Map electron density around the ether oxygen to predict nucleophilicity.
  • Simulate transition states for reactions like oxidation or coordination with metal catalysts. Compare results with experimental data (e.g., XRD or spectroscopic analysis) to validate models. ’s thermochemical datasets for dimethyl ether offer a foundation for such comparisons .

Data Contradiction and Optimization

Q. Conflicting reports exist on the optimal solvent for this compound synthesis. How can researchers resolve this?

  • Systematic solvent screening : Test polar aprotic (e.g., DMF), non-polar (e.g., hexane), and ether-compatible solvents (e.g., THF) under controlled conditions.
  • Evaluate solubility and reactivity : Use Hansen solubility parameters to correlate solvent performance with yield ().
  • Cross-reference literature : used acetonitrile successfully, but ’s ether synthesis in sulfuric acid highlights context-dependent solvent roles .

Q. Why do some studies report low yields in this compound synthesis despite stoichiometric excess?

Potential factors include:

  • Competing reactions : Ester hydrolysis or polymerization (e.g., ’s discussion of ester instability).
  • Catalyst poisoning : Trace moisture or impurities deactivate catalysts.
  • Incomplete purification : Column chromatography or recrystallization protocols may need optimization ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.